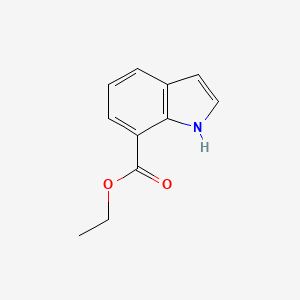

ethyl 1H-indole-7-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research

The indole ring is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This structure is not just a synthetic curiosity but a fundamental component of many biologically active molecules, both natural and synthetic. semanticscholar.orgresearchgate.net It is often referred to as a "privileged scaffold" because of its ability to bind to a wide variety of biological receptors and enzymes with high affinity. semanticscholar.org

The indole nucleus is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. pcbiochemres.com This inherent biological relevance has inspired chemists to explore indole derivatives for a vast range of therapeutic applications. semanticscholar.orgpcbiochemres.com Consequently, the indole scaffold is a core component of numerous approved drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antipsychotic properties. pcbiochemres.commdpi.com The versatility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's pharmacological profile. semanticscholar.org

Role of Carboxylate Functionality in Indole Derivatives

The introduction of a carboxylate group, such as an ethyl ester, onto the indole scaffold significantly influences the molecule's physicochemical properties and reactivity. The ester functionality can modulate a compound's polarity, which in turn affects its solubility and ability to permeate cell membranes. In drug design, the ethyl carboxylate group can act as a bioisostere for other functional groups or serve as a handle for further synthetic modifications. mdpi.com

Furthermore, the carboxyl group itself can be a critical pharmacophore, directly participating in interactions with biological targets. For instance, the carboxylate moiety of certain indole derivatives has been shown to chelate with magnesium ions within the active site of enzymes like HIV-1 integrase, which is crucial for their inhibitory activity. rsc.org The position of the carboxylate on the indole ring is also a key determinant of its biological activity and synthetic utility.

Historical Context and Current Research Trajectories of Indole-7-Carboxylates

The synthesis of indole derivatives has a rich history dating back to the 19th century. mdpi.com Several classic named reactions have been developed to construct the indole core, each with its own advantages and limitations regarding substitution patterns.

| Synthesis Method | Year | Description | Relevance to 7-Substituted Indoles |

| Baeyer-Emmerling Synthesis | 1869 | Involves the reduction of o-nitrocinnamic acid to produce indole. semanticscholar.org | Limited direct application for specific 7-substitution. |

| Fischer Indole Synthesis | 1883 | The reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.com | Generally not efficient for preparing 7-substituted indoles. rsc.org |

| Madelung Synthesis | 1912 | Intramolecular cyclization of an N-phenylamide at high temperatures. pcbiochemres.com | Can be used, but often requires harsh conditions. |

| Bartoli Indole Synthesis | 1989 | The reaction of a nitroarene with a vinyl Grignard reagent. semanticscholar.orgrsc.org | Considered one of the most effective and flexible methods for synthesizing 7-substituted indoles. rsc.org |

The development of the Bartoli indole synthesis was a significant breakthrough, as it provided a direct and versatile route to 7-substituted indoles, which were difficult to access through traditional methods like the Fischer synthesis. rsc.org This opened up new avenues for exploring the structure-activity relationships of this class of compounds.

Current research on indole-7-carboxylates is heavily focused on their application as key intermediates in the synthesis of high-value pharmaceutical agents. Ethyl 1H-indole-7-carboxylate, in particular, has been identified as a critical building block for novel therapeutics. Prominent research trajectories include its use in the development of:

IKKβ Inhibitors: 3,5-Disubstituted-indole-7-carboxamides have been optimized as potent and selective inhibitors of IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway, which is implicated in inflammatory diseases such as rheumatoid arthritis and asthma. nih.govgoogle.com

5-HT2A Receptor Antagonists: The indole-7-carboxylate scaffold is being utilized to develop new antagonists for the serotonin 5-HT2A receptor, a primary target for antipsychotic and antidepressant drugs. nih.govgoogle.com

Modern synthetic efforts are also directed towards the efficient and selective functionalization of the indole-7-carboxylate core using advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds for drug screening. researchgate.netbeilstein-journals.org

Physicochemical Properties

The properties of this compound make it a useful intermediate in organic synthesis. A comparison with its structural isomers highlights the influence of the substituent position on these characteristics.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 205873-58-1 | C₁₁H₁₁NO₂ | 189.21 | 342.4 |

| Ethyl 1H-indole-2-carboxylate | 3770-50-1 | C₁₁H₁₁NO₂ | 189.21 | 329.1 |

| Ethyl 1H-indole-3-carboxylate | 776-55-6 | C₁₁H₁₁NO₂ | 189.21 | 363.3 |

| Ethyl 1H-indole-5-carboxylate | 3842-70-4 | C₁₁H₁₁NO₂ | 189.21 | 366.4 |

| Ethyl 1H-indole-6-carboxylate | 3842-71-5 | C₁₁H₁₁NO₂ | 189.21 | 366.4 |

Data sourced from publicly available chemical databases. Boiling points are estimated values.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-3-4-8-6-7-12-10(8)9/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXGOHXFXHUJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599906 | |

| Record name | Ethyl 1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-58-1 | |

| Record name | Ethyl 1H-indole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205873-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 1h Indole 7 Carboxylate and Its Derivatives

Classical Indole (B1671886) Annulation Approaches

Traditional methods for indole synthesis have long been the cornerstone of heterocyclic chemistry. These approaches, often named after their discoverers, rely on fundamental organic reactions to construct the indole core. While sometimes requiring harsh conditions, they remain valuable for their reliability and applicability to a range of substrates.

Fischer Indole Synthesis in 7-Substituted Indole Carboxylate Preparations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring. alfa-chemistry.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.comwikipedia.org The versatility of this reaction allows for the preparation of a wide variety of substituted indoles. tcichemicals.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization, leads to the indole product. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

In the context of preparing 7-substituted indole carboxylates, the Fischer indole synthesis would necessitate a starting phenylhydrazine (B124118) with a substituent at the ortho position that can be converted to a carboxyl group. For instance, an ortho-substituted phenylhydrazine can direct the cyclization to yield a 7-substituted indole.

While specific examples detailing the synthesis of ethyl 1H-indole-7-carboxylate via the Fischer indole synthesis are not extensively documented in readily available literature, the synthesis of related structures demonstrates the viability of this approach. For instance, the reaction of a phenylhydrazine with a cyclic ketone can lead to the formation of a tetrahydrocarbazole, which is a complex indole derivative. rsc.org The synthesis of 1-methylindole-2-carboxylic acid was reported by Fischer and Jourdan in 1883 by treating pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride. thermofisher.com

Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |

| Phenylhydrazine | Pyruvic acid | HCl | 2-Indolecarboxylic acid | alfa-chemistry.com |

| 1-Methylphenylhydrazine | Pyruvic acid | Alcoholic HCl | 1-Methylindole-2-carboxylic acid | thermofisher.com |

| Phenylhydrazine | Acetaldehyde | ZnCl₂ on glass beads | Indole | alfa-chemistry.com |

Japp-Klingemann Reaction for Indole Carboxylate Precursors

The Japp-Klingemann reaction serves as a crucial preparatory step for the Fischer indole synthesis by providing the necessary arylhydrazone precursors. wikipedia.org This reaction, discovered by Francis Robert Japp and Felix Klingemann, involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester to form a hydrazone. wikipedia.orgslideshare.net

The mechanism begins with the deprotonation of the β-keto ester, followed by a nucleophilic attack of the resulting enolate on the diazonium salt to form an azo compound. wikipedia.org This intermediate then undergoes hydrolysis and decarboxylation to yield the final hydrazone. wikipedia.org

An approach to obtaining indole-2-carboxylic acid esters involves the coupling of diazonium salts with 2-substituted acetoacetic esters via the Japp-Klingemann reaction, followed by the cyclization of the resulting ketoacid arylhydrazone using the Fischer method. researchgate.net

Table 2: Japp-Klingemann Reaction for Hydrazone Synthesis

| Aryl Diazonium Salt | β-Keto Ester/Acid | Product (Hydrazone) | Subsequent Reaction | Reference |

| Benzenediazonium chloride | Ethyl 2-methylacetoacetate | Phenylhydrazone of ethyl pyruvate | Fischer Indole Synthesis | slideshare.net |

| Aryl diazonium salt | 2-Substituted acetoacetic ester | Ketoacid arylhydrazone | Fischer Indole Synthesis for Indole-2-carboxylate (B1230498) | researchgate.net |

| Aryl diazonium chloride | 2-Hydroxymethylenecyclohexanone | Phenylhydrazone derivative | Fischer Indole Synthesis | rsc.org |

Reissert-Type Methods for Indole Ring Formation

The Reissert indole synthesis provides another classical route to the indole nucleus, particularly for the synthesis of indole-2-carboxylic acids. wikipedia.org The reaction typically starts with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to yield an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized to form the indole-2-carboxylic acid. wikipedia.org

Various reducing agents can be employed for the cyclization step, including zinc in acetic acid, iron powder in acetic acid/ethanol (B145695), and sodium dithionite. researchgate.net The choice of base for the initial condensation is also critical, with potassium ethoxide often giving better results than sodium ethoxide. wikipedia.org

A significant application of the Reissert strategy has been in the synthesis of substituted indoles. For instance, Singer and Shive reported the synthesis of 7-indolecarboxylic acid using a Reissert approach. researchgate.net This demonstrates the utility of this method for accessing indoles with substitution on the benzene (B151609) ring. Although the direct synthesis of this compound via this method is not explicitly detailed, the formation of the corresponding carboxylic acid provides a clear pathway, as the acid can be subsequently esterified. Murakami's team observed that certain reduction conditions, particularly with PtO₂ in ethanol, can lead to the formation of quinolones instead of indoles, especially with 7-substituted substrates. researchgate.net

Table 3: Examples of Reissert-Type Indole Synthesis

| Starting Material (o-nitrotoluene derivative) | Reagents | Product | Reference |

| o-Nitrotoluene | 1. Diethyl oxalate, KOEt; 2. Zn, AcOH | Indole-2-carboxylic acid | wikipedia.org |

| Substituted o-nitrotoluene | Reissert conditions | 7-Indolecarboxylic acid | researchgate.net |

| Substituted o-nitrotoluene | Reissert conditions | 6- and 7-Hydroxyindole | researchgate.net |

Modern Catalytic and Chemoselective Syntheses

The limitations of classical methods, such as the need for harsh reaction conditions and the generation of stoichiometric byproducts, have driven the development of modern catalytic approaches. These methods often offer higher efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions for Indole Functionalization

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, providing an atom-economical and efficient way to introduce substituents onto the indole core. beilstein-journals.org The direct C-H arylation of indoles has been well-developed for the C2 and C3 positions. However, achieving selectivity at the C7 position is more challenging due to the inherent reactivity of the pyrrole (B145914) ring. researchgate.net

Recent advancements have demonstrated that with the appropriate choice of a directing group on the indole nitrogen, palladium-catalyzed C-H activation can be selectively directed to the C7 position. researchgate.netacs.org For example, a phosphinoyl-directing group in the presence of a palladium acetate (B1210297) catalyst and a pyridine-type ligand has been shown to facilitate the coupling of indoles with arylboronic acids at the C7 position. researchgate.netacs.org

While the direct palladium-catalyzed C7-carboxylation of indoles to form this compound is an area of ongoing research, the existing methods for C7-arylation and other functionalizations highlight the potential of this approach. These reactions typically proceed through a C-H activation step to form a palladacycle intermediate, which then undergoes further reaction with a coupling partner.

Table 4: Palladium-Catalyzed C7-Functionalization of Indoles

| Indole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| N-Phosphinoyl indole | Arylboronic acid | Pd(OAc)₂, pyridine-type ligand | C7-Aryl indole | researchgate.netacs.org |

| N-Allyl-1H-indole-2-carboxamides | - | PdCl₂(MeCN)₂ | β-Carbolinones | beilstein-journals.org |

Rhodium-Catalyzed Oxidative Cross-Coupling and Annulations

Rhodium catalysis has also proven to be highly effective for the regioselective functionalization of indoles. Rhodium(III)-catalyzed C-H activation offers a versatile platform for the introduction of various functional groups at specific positions of the indole ring.

Specifically for C7-functionalization, a rhodium(III)-catalyzed regioselective C-H alkenylation and alkynylation of indolines has been developed. nih.govrsc.orgrsc.org This method utilizes a removable pyridinyl directing group on the indoline (B122111) nitrogen to achieve high selectivity for the C7 position. nih.govrsc.orgrsc.org The reaction exhibits a broad substrate scope and tolerates a variety of functional groups. nih.govrsc.orgrsc.org The resulting C7-alkenylated or alkynylated indolines can then be oxidized to the corresponding indoles. This two-step sequence provides a viable route to C7-functionalized indoles that could be adapted for the synthesis of derivatives of this compound. For example, a C7-alkenylated indole could potentially be cleaved oxidatively to a carboxylic acid, which could then be esterified.

Furthermore, rhodium-catalyzed C(sp²)-H alkoxycarbonylation of indolines using anhydrides as a carbonyl source has been reported, providing a direct route to C7-carbonylated indolines. nih.gov

Table 5: Rhodium-Catalyzed C7-Functionalization of Indolines

| Indoline Substrate (N-pyridinyl) | Coupling Partner | Catalyst System | Product | Reference |

| Indoline | Styrene | [RhCpCl₂]₂, AgSbF₆ | C7-Styrenylindoline | nih.govrsc.orgrsc.org |

| Indoline | Phenylacetylene | [RhCpCl₂]₂, AgSbF₆ | C7-Phenylethynylindoline | nih.govrsc.orgrsc.org |

| Indoline | Di-tert-butyl dicarbonate | Rh(I) catalyst | C7-tert-Butoxycarbonylindoline | nih.gov |

Metal-Free Synthetic Pathways for Indole Derivatives

The development of synthetic methods that avoid the use of transition metals is a growing area of research, driven by the principles of green chemistry which favor more sustainable and cost-effective processes. Several metal-free strategies have been developed for the synthesis of the indole nucleus, which can be adapted for the preparation of derivatives like this compound.

One prominent metal-free approach involves intramolecular cyclization reactions. For instance, iodine-mediated intramolecular cyclization of enamines has been shown to be an effective method for constructing the indole skeleton under transition-metal-free conditions. organic-chemistry.orgacs.org This method typically involves the reaction of an enamine precursor with elemental iodine, which promotes cyclization to form the indole ring. While this has been demonstrated for various substituted indoles, its application to the synthesis of 7-carboxyindoles would depend on the appropriate substitution of the starting enamine.

Radical-mediated cyclizations also offer a powerful metal-free route to indoles. These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis, and proceed through the formation of radical intermediates that cyclize to form the indole core. researchgate.net The success of these methods for synthesizing C-7 carboxylated indoles hinges on the design of precursors that favor the desired regioselectivity of cyclization.

Furthermore, base-promoted cyclizations of alkynes provide another avenue for metal-free indole synthesis. It has been demonstrated that a catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK), in a solvent like dimethyl sulfoxide (B87167) (DMSO) can promote the intramolecular cyclization of ortho-alkynyl-anilines to yield indoles. chim.it The mechanism is thought to involve the formation of α-aminoalkyl radical intermediates. chim.it

Visible-light-induced carbonylation of indoles with phenols represents a metal-free method for introducing a carboxylate group, although this has been primarily demonstrated at the C-3 position. acs.orgnih.gov The reaction proceeds via a radical carbonylation process using elementary iodine as a photosensitive initiator. acs.orgnih.gov Adapting such a strategy for C-7 carboxylation would require overcoming the inherent reactivity of the C-3 position.

| Method | Key Reagents/Conditions | General Applicability | Potential for 7-Carboxylate Synthesis |

| Iodine-Mediated Cyclization | Enamine precursor, I2, K2CO3, DMF | Synthesis of various substituted indoles | Dependent on appropriately substituted enamine precursor |

| Radical-Mediated Cyclization | Radical initiator or photoredox catalyst | Formation of diverse indole structures | Relies on precursor design for C-7 regioselectivity |

| Base-Promoted Alkyne Cyclization | t-BuOK, DMSO | Synthesis of 2-aryl indoles from ortho-alkynyl-anilines | Requires a suitable ortho-alkynyl-aniline precursor |

| Visible-Light-Induced Carbonylation | I2, visible light, phenol | Primarily for C-3 carboxylation of existing indoles | Challenging to adapt for C-7 selectivity |

Regioselective Functionalization of the Indole Core

Achieving regioselective functionalization of the indole nucleus, particularly at the less reactive C-7 position of the benzene ring, is a significant synthetic challenge. The inherent electronic properties of the indole ring favor electrophilic substitution at the C-3 position, and to a lesser extent, the C-2 position. Therefore, specific strategies are required to direct functionalization to the C-7 position.

Directing groups have emerged as a powerful tool for achieving C-7 functionalization of the indole core. These groups are typically installed at the N-1 position and coordinate to a metal catalyst, bringing it into proximity of the C-7 C-H bond and facilitating its activation. While many of these methods are metal-catalyzed, the principles of directing group-assisted C-H activation are crucial for understanding regioselectivity.

For instance, a pivaloyl group on the indole nitrogen has been effectively used to direct rhodium-catalyzed C-7 olefination with acrylates. nih.govbeilstein-journals.org This reaction proceeds with high regioselectivity, demonstrating the utility of a sterically bulky directing group to favor functionalization at the C-7 position over the C-2 position. nih.govbeilstein-journals.org Similarly, other directing groups such as phosphinoyl and hydrosilyl have been employed with various transition metals to achieve C-7 arylation, alkenylation, and alkylation. rsc.org

While the focus of this section is on broader strategies, it's noteworthy that some metal-free approaches are being explored. A strategy for chelation-assisted aromatic C-H borylation using simple BBr3 under mild conditions has been uncovered. researchgate.net By installing a pivaloyl group at the N-1 position of an indole, boron species can be selectively delivered to the C-7 position, allowing for subsequent C-H borylation without any metal. researchgate.net This borylated intermediate could then potentially be converted to a carboxylate group.

Direct carboxylation of the indole C-H bond is another approach. While direct carboxylation of indoles with carbon dioxide often occurs at the C-3 position, the use of specific directing groups and reaction conditions could potentially achieve C-7 selectivity. nih.gov

| Directing Group | Reaction Type | Catalyst/Reagent | Key Feature |

| N-Pivaloyl | Olefination | Rhodium catalyst | High regioselectivity for C-7 |

| N-Pivaloyl | Borylation | BBr3 (metal-free) | Selective delivery of boron to C-7 |

| N-Phosphinoyl | Arylation | Palladium catalyst | Directs C-H activation to C-7 |

Intramolecular cyclizations involving radical intermediates at the C-7 position of the indole nucleus provide a unique and powerful method for constructing fused-ring systems. This strategy relies on the generation of a radical at the C-7 position of a pre-functionalized indole, which then undergoes cyclization onto a tethered radical acceptor.

A notable example involves the generation of aryl radicals at the C-7 position of ethyl indole-2-carboxylates bearing N-allyl or N-propargylic groups. These radicals can be generated from 7-haloindole precursors using a radical initiator like azobisisobutyronitrile (AIBN) and a tin hydride reagent. The resulting C-7 aryl radical then undergoes an intramolecular cyclization to furnish pyrrolo[3,2,1-ij]quinoline derivatives. This process proceeds through a less favored 6-endo-trig cyclization mode, highlighting the unique reactivity of these radical intermediates. rsc.org

The efficiency and outcome of these radical cyclizations are dependent on several factors, including the nature of the radical acceptor tethered to the indole nitrogen and the reaction conditions. For instance, the reaction of N-allyl-7-bromoindole-2-carboxylates with tributyltin hydride and AIBN in refluxing benzene leads exclusively to the 6-endo-trig cyclized product in good yield. rsc.org

This strategy demonstrates that even though the C-7 position is not the most electronically favored for reactions, the generation of a radical at this position can effectively initiate intramolecular bond-forming events, leading to complex polycyclic indole derivatives.

| Substrate | Radical Generation | Cyclization Mode | Product | Yield |

| N-allyl-7-bromoindole-2-carboxylate | Bu3SnH, AIBN | 6-endo-trig | Pyrrolo[3,2,1-ij]quinoline derivative | Good |

| N-propargyl-7-bromoindole-2-carboxylate | Bu3SnH, AIBN | 6-endo-dig | Pyrrolo[3,2,1-ij]quinoline derivative | Moderate |

Transformations of the Carboxylate Moiety

The this compound molecule contains a versatile ester functional group that can be readily transformed into a variety of other functionalities, further expanding its utility in the synthesis of more complex molecules.

The ethyl ester of 1H-indole-7-carboxylic acid is typically synthesized by the Fischer esterification of the corresponding carboxylic acid. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol. masterorganicchemistry.com

Transesterification is another important reaction of the carboxylate moiety. For example, an ethyl ester can be converted to a methyl ester by reaction with sodium methoxide (B1231860) in methanol (B129727). researchgate.netmdpi.com This reaction is also an equilibrium process, and the use of a large excess of the new alcohol is necessary to drive the reaction to completion. Such transformations can be useful for modifying the properties of the molecule or for compatibility with subsequent reaction steps.

| Reaction | Reactants | Catalyst/Conditions | Product |

| Esterification | 1H-Indole-7-carboxylic acid, Ethanol | H2SO4 (catalytic), heat | This compound |

| Transesterification | This compound, Methanol | NaOMe, heat | Mthis compound |

The ester group of this compound can be readily converted into other functional groups, significantly broadening its synthetic applications. A common and important transformation is the conversion to a carbohydrazide.

The synthesis of 1H-indole-7-carbohydrazide is typically achieved through the hydrazinolysis of the corresponding ethyl ester. This reaction involves heating the ethyl indole-7-carboxylate with hydrazine (B178648) hydrate, often in a solvent such as ethanol. nih.govresearchgate.net The reaction is generally high-yielding and provides the hydrazide as a stable crystalline solid.

Indole carbohydrazides are valuable synthetic intermediates. The hydrazide functionality can be further elaborated to form a wide range of heterocyclic systems, such as oxadiazoles, triazoles, and pyridazines. Additionally, they can be condensed with aldehydes and ketones to form hydrazones, which are themselves versatile precursors for further synthetic transformations. researchgate.netmdpi.comnih.gov

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| Ethyl 1H-indole-2-carboxylate | Hydrazine monohydrate | Ethanol | 80 °C, 2 h | 1H-Indole-2-carbohydrazide | 91% nih.gov |

| Methyl 1H-indole-3-carboxylate | Hydrazine monohydrate | Ethanol | 80 °C, 2 h | 1H-Indole-3-carbohydrazide | 96% nih.gov |

| Ethyl 5-methoxy-1H-indole-2-carboxylate | Hydrazine hydrate | Reflux | N/A | 5-Methoxy-1H-indole-2-carbohydrazide | High mdpi.com |

Note: The data in the table for hydrazide formation is for indole-2- and -3-carboxylates as specific data for the 7-carboxylate was not available, but the reaction conditions are expected to be analogous.

N-Alkylation and N-Functionalization of the Indole Nitrogen

The introduction of alkyl, acyl, and other functional groups onto the nitrogen atom of the this compound scaffold is a fundamental approach to creating new chemical entities. The reactivity of the indole nitrogen can be harnessed through various synthetic methods, each with its own set of advantages and substrate scope.

A common and straightforward method for N-alkylation involves the reaction of the parent indole with an alkyl halide in the presence of a base. The choice of base and solvent system is crucial for the efficiency of the reaction, with common combinations including potassium hydroxide (B78521) (KOH) in acetone (B3395972) or sodium hydride (NaH) in aprotic polar solvents like dimethylformamide (DMF). For instance, the N-alkylation of ethyl indol-2-carboxylate has been successfully achieved using aqueous KOH in acetone, a method that can be controlled to yield either the N-alkylated ester or the corresponding carboxylic acid by adjusting the reaction conditions. researchgate.netnih.gov While specific examples for the 7-carboxylate isomer are less commonly detailed, the general principles of this reaction are applicable. The increased acidity of the indole proton, due to the electron-withdrawing nature of the carboxylate group, facilitates its removal by a suitable base, generating a nucleophilic indolide anion that readily reacts with alkyl halides. youtube.com

N-acylation, the introduction of an acyl group onto the indole nitrogen, is another important functionalization strategy. This can be achieved using various acylating agents such as acyl chlorides or thioesters. The reaction with acyl chlorides is often carried out in the presence of a base like pyridine, which serves to neutralize the hydrogen chloride byproduct. tnstate.edu A chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been reported, offering a mild and efficient alternative to the use of more reactive acyl chlorides. nih.gov

The following tables summarize representative conditions for N-alkylation and N-acylation of indole carboxylate esters, providing a foundational understanding of the synthetic strategies that can be applied to this compound.

Table 1: Representative Conditions for N-Alkylation of Indole Carboxylate Esters

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | High | nih.gov |

| Ethyl indol-2-carboxylate | Benzyl (B1604629) bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | High | nih.gov |

| Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | Allyl chloride | K₂CO₃ / DMF | Ethyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | 95 | nih.gov |

Table 2: Representative Conditions for N-Acylation of Indole Derivatives

| Indole Substrate | Acylating Agent | Base/Solvent/Catalyst | Product | Yield (%) | Reference |

| Ethyl 1H-indole-3-carboxylate | Acetic anhydride | Pyridine | Ethyl 1-acetyl-1H-indole-3-carboxylate | 99 | tnstate.edu |

| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ / Xylene | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Ethyl 1h Indole 7 Carboxylate

Electrophilic and Nucleophilic Reaction Pathways of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is dictated by the relative stability of the resulting cationic intermediate (Wheland intermediate). For the indole nucleus in general, electrophilic substitution is most common at the C-3 position, as this allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.

While specific studies on the comprehensive electrophilic substitution of ethyl 1H-indole-7-carboxylate are not extensively detailed in the provided search results, the general principles of indole chemistry apply. The presence of the electron-withdrawing ethyl carboxylate group at the C-7 position is expected to deactivate the benzene portion of the indole ring towards electrophilic attack. Consequently, electrophilic substitution would still be predicted to occur preferentially at the electron-rich pyrrole (B145914) ring, primarily at the C-3 position.

Common electrophilic substitution reactions for indoles include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the C-3 position.

Nitration: Nitration of electronegatively substituted indoles, such as ethyl 7-nitroindole-2-carboxylate, has been shown to proceed at the 3-position. umn.edu A similar outcome would be anticipated for this compound.

Vilsmeier-Haack Reaction: This reaction, which introduces a formyl group, is a classic example of electrophilic substitution on indoles and typically occurs at the C-3 position. wikipedia.orgchemistrysteps.comijpcbs.com The Vilsmeier reagent, a chloroiminium ion, is the active electrophile. wikipedia.org

Nucleophilic substitution reactions on the indole nucleus itself are less common due to the electron-rich nature of the ring. However, derivatization of the indole nitrogen via nucleophilic attack is a common transformation. The NH proton of the indole is weakly acidic and can be removed by a suitable base to generate an indolyl anion. This anion can then act as a nucleophile, for example, in alkylation reactions.

Reactivity of the Ester Group in Derivatization

The ethyl carboxylate group at the C-7 position offers a valuable site for chemical modification, allowing for the synthesis of a variety of derivatives. The primary reactions of the ester group are nucleophilic acyl substitution, including hydrolysis, amidation, and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol byproduct. For the structurally related ethyl indole-2-carboxylate (B1230498), alkaline hydrolysis is a standard procedure to obtain the carboxylic acid. orgsyn.org

Amidation: The direct conversion of the ester to an amide can be achieved by heating with an amine. However, this reaction is often slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated and coupled with an amine to form the amide bond. A variety of coupling reagents can be employed for this purpose. nih.govresearchgate.netdur.ac.uk Alternatively, direct amidation can be facilitated by reagents such as B(OCH₂CF₃)₃. acs.org

Transesterification: The ethyl ester can be converted to other esters, for instance, a methyl ester, by reaction with another alcohol in the presence of an acid or base catalyst. For example, the use of sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification. mdpi.com

Below is a table summarizing these derivatization reactions with generalized conditions.

| Reaction | Reagent(s) | Product |

| Hydrolysis | Aqueous NaOH or KOH, heat | 1H-Indole-7-carboxylic acid |

| Amidation (via carboxylic acid) | 1. NaOH/H₂O, heat; 2. Amine, coupling agent | 1H-Indole-7-carboxamide |

| Transesterification | CH₃OH, NaOCH₃ | Mthis compound |

Radical Chemistry and Cyclization Mechanisms at Indole C-7

The C-7 position of the indole nucleus can participate in radical reactions, particularly intramolecular cyclizations, which are powerful methods for the construction of complex heterocyclic systems. While the provided research focuses on ethyl indole-2-carboxylate derivatives, the principles can be extended to the 7-carboxylate isomer. nih.govresearchgate.netnih.gov

A common strategy involves the generation of an aryl radical at the C-7 position of a suitably substituted indole precursor. For instance, starting from a 7-haloindole derivative, a radical can be generated using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). If the indole nitrogen is substituted with a radical acceptor, such as an allyl or propargyl group, an intramolecular cyclization can occur. nih.gov

The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules. Both 5-exo-trig and 6-endo-trig cyclization pathways are possible, leading to the formation of five- or six-membered rings, respectively. Research on ethyl 7-haloindole-2-carboxylates has shown that N-allylic and N-propargylic substituted derivatives can undergo 6-endo-trig cyclization to furnish pyrroloquinoline systems. nih.gov This strategy has been employed in the synthesis of analogues of potent antitumor antibiotics like the duocarmycins. nih.gov

The general mechanism for such a radical cyclization is as follows:

Initiation: Generation of a radical from a radical initiator (e.g., AIBN).

Radical Formation: Abstraction of the halogen atom from the 7-position of the indole by the tributyltin radical to form an aryl radical.

Cyclization: Intramolecular attack of the aryl radical onto the tethered radical acceptor on the indole nitrogen.

Propagation: The resulting cyclic radical abstracts a hydrogen atom from tributyltin hydride to yield the final product and regenerate the tributyltin radical.

Influence of Substituents on Reaction Selectivity and Yield

The nature and position of substituents on the indole ring can significantly influence the selectivity and yield of its reactions. Substituents exert their effects through a combination of electronic (inductive and resonance) and steric factors. youtube.com

Electronic Effects:

Electron-donating groups (EDGs) , such as alkoxy or alkyl groups, increase the electron density of the indole ring, making it more nucleophilic and thus more reactive towards electrophiles. EDGs generally direct electrophilic substitution to the ortho and para positions relative to themselves. In the context of the indole ring, an EDG on the benzene portion would further activate the pyrrole ring for electrophilic attack.

Electron-withdrawing groups (EWGs) , such as nitro or carbonyl groups (like the ethyl carboxylate at C-7), decrease the electron density of the ring, deactivating it towards electrophilic substitution. EWGs are typically meta-directing in benzene systems. In the case of this compound, the EWG at C-7 deactivates the benzene ring, reinforcing the inherent preference for electrophilic attack at the C-3 position of the more electron-rich pyrrole ring. stackexchange.com Studies on the nitration of substituted indoles have shown that even with an existing nitro group (a strong EWG), further nitration occurs, albeit likely requiring harsher conditions. umn.edu

Steric Effects: Bulky substituents can hinder the approach of reagents to nearby positions, thereby influencing the regioselectivity of a reaction. For instance, a large substituent at the C-7 position might sterically disfavor reactions at the adjacent C-6 position. In a study on the synthesis of quinoline-3-carboxylates from indoles, a substituent at the 7-position gave a poor reaction, suggesting a significant steric hindrance at this position. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques in Indole Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignments

¹H NMR spectroscopy would be used to identify and assign the positions of all hydrogen atoms in the ethyl 1H-indole-7-carboxylate molecule. The spectrum would show distinct signals for the protons on the indole (B1671886) ring, the N-H proton, and the ethyl group's methylene (-CH2-) and methyl (-CH3) protons. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal would allow for unambiguous assignment. For example, the ethyl group would typically appear as a quartet for the -CH2- protons coupled to the -CH3- protons, and a triplet for the -CH3- protons coupled to the -CH2- group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A spectrum for this compound would display separate signals for each unique carbon atom, including those in the indole ring, the ester carbonyl group (C=O), and the ethyl group. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the indole ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations between protons and carbons that are not directly bonded, confirming the placement of the ethyl carboxylate group at the C-7 position by showing a correlation between the H-6 or H-1 protons and the carbonyl carbon of the ester.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C11H11NO2), the expected molecular weight is approximately 189.21 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C11H11NO2). This technique is critical for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

A strong absorption band around 1700-1720 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group.

Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching within the aromatic ring.

A band around 1200-1300 cm⁻¹ for the C-O stretching of the ester.

While these techniques are the standard for characterizing this compound, the absence of published, peer-reviewed data prevents the compilation of specific data tables for this compound at this time. Researchers interested in this specific molecule would need to perform these analytical experiments following its synthesis.

X-ray Crystallography for Definitive Three-Dimensional Structure and Molecular Packing

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and torsion angles. This technique is crucial for understanding the spatial arrangement of atoms and the intermolecular interactions that dictate the crystal packing.

A typical crystallographic analysis of an indole carboxylate would yield a set of parameters defining the unit cell of the crystal. For ethyl 1H-indole-2-carboxylate, the crystal system is monoclinic with the space group P2₁/c. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for Ethyl 1H-indole-2-carboxylate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5622 |

| b (Å) | 18.891 |

| c (Å) | 9.6524 |

| β (°) | 104.454 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule like this compound promotes electrons from a lower energy ground state to a higher energy excited state. The indole ring system is the primary chromophore responsible for this absorption.

The UV-Vis spectrum of indole and its derivatives typically displays two main absorption bands, corresponding to transitions to the ¹Lₐ and ¹Lₑ excited states. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. nih.gov Electron-withdrawing groups, such as the carboxylate group, can shift the wavelength of maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift) compared to the parent indole molecule. nih.gov The specific electronic transitions are influenced by the local electronic density of the indole chromophore. nih.gov

While specific spectral data for this compound is not detailed in the search results, studies on various indole analogues confirm that the absorption spectra are dependent on the substituent. nih.govresearchdata.edu.au For example, research on 4-substituted indoles shows a clear trend where electron-withdrawing groups shift the λmax to the red. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data allows for the calculation of the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₁H₁₁NO₂.

The molecular formula C₁₁H₁₁NO₂ corresponds to a molecular weight of 189.21 g/mol . nist.govnist.gov The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. Experimental validation of these percentages is a critical step in confirming the identity and purity of a synthesized batch of the compound. For instance, in the characterization of other indole derivatives, the results of elemental analysis are typically presented as "calculated" versus "found" percentages, with close agreement between the two values confirming the proposed structure. mdpi.commdpi.com

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 69.82 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.86 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.91 |

| Total | 189.214 | 100.00 |

Computational Chemistry and Theoretical Studies on Ethyl 1h Indole 7 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Ground State Geometry

Studies on related indole (B1671886) esters, such as ethyl indole-2-carboxylate (B1230498), have demonstrated that the indole ring system is essentially planar. tnstate.edu The optimized geometry reveals specific bond lengths and angles influenced by the substituent groups. For instance, the presence of an electron-withdrawing carboxylic group can lead to a lengthening of the adjacent C-C bond. ijrar.org The planarity of the indole core is a crucial factor in its chemical behavior and interactions.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Representative Calculated Geometrical Parameters for an Indole Carboxylate System

| Parameter | Value |

| C4-C9 Bond Length (Å) | 1.426 |

| C10-O11 Bond Length (Å) | 1.216 |

| C2-C10 Bond Length (Å) | 1.465 |

| N1-C2-C3 Bond Angle (°) | 109.29 |

Note: Data is based on calculations for ethyl indole-2-carboxylate using the B3LYP/6-311++G(d,p) basis set and serves as an illustrative example of the type of data obtained from DFT calculations. ijrar.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as ethyl 1H-indole-7-carboxylate, might interact with a biological target, typically a protein or enzyme.

Docking studies on various indole derivatives have shown their potential to bind to the active sites of enzymes like cyclooxygenase (COX) and aromatase. researchgate.netnih.gov These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, the indole N-H group and the carbonyl oxygen of the ester can act as hydrogen bond donors and acceptors, respectively. The aromatic indole ring often engages in hydrophobic and π-stacking interactions with the amino acid residues in the binding pocket of the receptor. researchgate.net

The binding affinity, often expressed as a docking score or binding energy, is calculated to quantify the strength of the interaction. These scores help in ranking potential drug candidates and in understanding the structure-activity relationships within a series of compounds. For instance, studies on indole-2-carboxamide derivatives have explored their anti-Trypanosoma cruzi activity through molecular docking, highlighting the importance of specific substituents on the indole ring for potent binding. acs.org

Quantum Chemical Calculations for Thermodynamic and Electronic Properties

Quantum chemical calculations are employed to determine a range of thermodynamic and electronic properties of molecules. These calculations can provide insights into the stability, reactivity, and spectral characteristics of this compound.

Thermodynamic properties such as the enthalpy of formation, entropy, and heat capacity can be calculated, providing a theoretical basis for understanding the molecule's stability and its behavior in chemical reactions.

Electronic properties derived from quantum chemical calculations include the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic absorption spectra of the molecule. ijrar.org A smaller HOMO-LUMO gap generally suggests a higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions. ijrar.org

Table 2: Calculated Electronic Properties of an Indole Carboxylate Derivative

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: These values are illustrative and based on general findings for indole systems. ijrar.org The specific values for this compound would require dedicated calculations.

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The electronic properties calculated, such as the HOMO-LUMO gap and the distribution of electrostatic potential, provide a foundation for these predictions.

The regions of the molecule with high electron density, often indicated by a negative electrostatic potential, are susceptible to electrophilic attack, while regions with low electron density (positive potential) are prone to nucleophilic attack. The energies and shapes of the HOMO and LUMO also point to the reactive sites. For instance, the HOMO is often located on the indole ring, suggesting its susceptibility to electrophilic substitution.

Computational studies can also model the entire energy profile of a chemical reaction, including the structures of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For example, theoretical studies have been used to investigate the atmospheric oxidation mechanisms of indole initiated by radicals. copernicus.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space. The ethyl ester group can rotate, leading to different conformers with varying energies. Computational methods can be used to perform a systematic search for these low-energy conformers and to determine their relative populations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms, MD can explore the conformational landscape and identify the most stable and accessible conformations. In the context of ligand-receptor interactions, MD simulations of the docked complex can assess the stability of the binding pose and reveal the dynamic nature of the interactions within the binding site. nih.gov For instance, MD simulations have been used to study the stable rotameric states of substituted indole carboxylates. These simulations are crucial for understanding how the flexibility of both the ligand and the receptor influences the binding process.

Biological and Pharmacological Research Applications of Ethyl 1h Indole 7 Carboxylate Derivatives

Anti-inflammatory Activity and Related Mechanistic Pathways

Derivatives of the indole (B1671886) scaffold are recognized for their significant anti-inflammatory properties. Research has demonstrated that certain indole derivatives can modulate key inflammatory pathways. For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) features an indole structure.

Mechanistic studies into newer synthetic derivatives have revealed specific molecular targets. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 cells. Several of these compounds demonstrated potent, dose-dependent inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). One of the most potent compounds, 13b , exhibited IC₅₀ values of 10.992 μM for NO, 2.294 μM for IL-6, and 12.901 μM for TNF-α. Further investigation into this compound suggested that its activity may also be linked to the induction of ferroptosis, as it elevated levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while reducing glutathione (B108866) (GSH) content.

Other research has pointed to different mechanisms, such as the inhibition of phospholipase A2, a key enzyme in the inflammatory cascade. The versatility of the indole nucleus allows for the design of compounds that can interact with various targets within the complex network of inflammatory signaling.

Anticancer and Antitumor Potential in Cellular and Preclinical Models

The structural versatility of the indole ring has made it a privileged scaffold for the development of novel anticancer agents that act on a variety of biological targets.

Indole carboxylate derivatives have demonstrated significant cytotoxic and antiproliferative activity against a broad spectrum of human cancer cell lines. For example, a series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives showed exceptional cytotoxicity. Specifically, compounds 6i and 6v were highly potent against the MCF-7 breast cancer cell line, with IC₅₀ values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively.

Similarly, another study on pyridyl-indolyl-based chalcones incorporating a sulfonamide group reported potent activity. Two analogs, with R = 2,4-Cl₂ and 4-NO₂ substitutions, were more effective against the MCF-7 cell line (IC₅₀ = 12.2 and 14.5 μM) than the reference drug doxorubicin (B1662922) (IC₅₀ = 20.2 μM). These compounds also showed promising activity against the HepG2 liver cancer cell line. In vivo preliminary studies of certain indole-3-carboxylic acid derivatives (ICADs) showed moderate (20–40%) inhibition of solid Ehrlich carcinoma and significant (50–60%) suppression of Lewis lung carcinoma metastasis.

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Compound 6i | MCF-7 (Breast) | 6.10 ± 0.4 μM | |

| Compound 6v | MCF-7 (Breast) | 6.49 ± 0.3 μM | |

| Pyridyl-indolyl chalcone (B49325) (R = 2,4-Cl₂) | MCF-7 (Breast) | 12.2 μM | |

| Pyridyl-indolyl chalcone (R = 4-NO₂) | MCF-7 (Breast) | 14.5 μM | |

| Pyridyl-indolyl chalcone (R = 2,4-Cl₂) | HepG2 (Liver) | 14.8 μM | |

| Indole-thiophene complex (6a) | HT29 (Colon) | Nanomolar range | |

| Benzimidazole-indole derivative (8) | Various | 50 nmol/L (Average) |

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.

For instance, treatment of cancer cells with certain indole derivatives leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade. Subsequent activation of executioner caspases, like caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP) are also observed, confirming the induction of apoptosis. Indole-3-carbinol, a natural indole derivative, has been shown to induce apoptosis in MCF-7 breast cancer cells, an effect that was found to be independent of p53 and Bax expression. Furthermore, some tambjamine derivatives, which are indole-based marine alkaloids, have been shown to induce apoptosis in lung cancer cells.

Interference with microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several classes of indole derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site on β-tubulin. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

Prominent examples include aroylindoles, arylthioindoles, and indolylglyoxyamides. A 2-aryl-3-aroyl-indole analogue, OXi8006 , demonstrates potent inhibition of tubulin polymerization and strong antiproliferative activity against various human cancer cell lines. Structure-activity relationship (SAR) studies have shown that substitutions on the indole nucleus can significantly influence antitubulin activity. For example, a series of indole-tetrazole coupled aromatic amides produced compounds that exhibited enhanced tubulin polymerization inhibition, with IC₅₀ values of 0.52 and 0.34 μM, which were more potent than the standard agent combretastatin (B1194345) A-4. These findings highlight the potential of the indole scaffold in designing new microtubule-targeting agents for cancer therapy.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Indole derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against drug-resistant pathogens. Research has explored their potential against both bacteria and fungi.

In the realm of antifungal research, 6-methoxy-1H-indole-2-carboxylic acid (MICA), a metabolite isolated from Bacillus toyonensis, showed promising activity against Candida albicans and clinical isolates of Aspergillus niger. Other studies have confirmed the antifungal potential of indole derivatives, with some indole-triazole hybrids showing excellent activity against C. albicans and C. krusei, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL.

The antibacterial activity of indole derivatives extends to both Gram-positive and Gram-negative bacteria. Certain indole-3-carboxamide-polyamine conjugates have been shown to target bacterial membranes. Studies have identified compounds with significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA). For example, an indole-triazole derivative (3d ) showed a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against tested microorganisms, including MRSA. While some indole-2-carboxamide derivatives showed only weak bioactivity, the diverse substitutions possible on the indole ring allow for the tuning of antimicrobial properties.

| Compound Class/Name | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole derivative (3d) | Various bacteria/fungi | 3.125-50 µg/mL | |

| Indole-triazole derivatives (e.g., 3b-d) | Candida albicans | 3.125 µg/mL | |

| Indole-triazole derivatives | Candida krusei | Promising activity | |

| 2-chloro-...-isothiochromeno[4,3-b]indole | Candida albicans, Cryptococcus neoformans | 4 µg/mL | |

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans, Aspergillus niger | Promising activity |

Antiviral Properties and Inhibition of Viral Replication

The indole scaffold is a key component in several antiviral agents, and research continues to uncover new derivatives with potent activity against a range of viruses. A combinatorial chemistry approach was used to develop a series of novel indole-7-carboxamides which demonstrated promising antiviral activity against HIV-1.

More recent research has focused on the development of indole derivatives against SARS-CoV-2. One study identified a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, a derivative of indol-3-carboxylic acid, that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. This compound completely suppressed viral replication at a concentration of 52.0 μM and had a calculated IC₅₀ value of 1.84 μM (1.06 µg/mL).

Furthermore, indole carboxylate derivatives have been investigated as inhibitors of the SARS-CoV-2 chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication. A 5-chloropyridinyl indole carboxylate derivative (Compound 1 ) showed a 3CLpro inhibitory IC₅₀ value of 250 nM and an antiviral EC₅₀ value of 2.8 μM in VeroE6 cells. Modifications to this scaffold, such as adding an N-allyl substituent (Compound 7d ), further improved the enzyme inhibitory potency to an IC₅₀ of 73 nM. These findings underscore the potential of designing indole carboxylate derivatives as specific inhibitors of viral enzymes.

Enzyme Inhibition Studies and Target Validation of Ethyl 1H-Indole-7-Carboxylate Derivatives

The indole scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. mdpi.comdoaj.org Derivatives built upon this nucleus have been extensively investigated for their potential to modulate the activity of various enzymes implicated in human diseases. Research has focused on synthesizing and evaluating novel indole derivatives to validate their therapeutic potential and understand the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity. researchgate.netnih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine protein kinase that has garnered significant attention as a therapeutic target for a multitude of diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers. nih.govnih.gov The indole nucleus has served as a foundational scaffold for the development of potent GSK-3β inhibitors.

One area of investigation involves 3-benzisoxazolyl-4-indolylmaleimides. nih.gov SAR studies on this class of compounds revealed that substitutions on the indole ring significantly influence inhibitory activity. For instance, introducing a bromine atom at the 5-position of the indole ring resulted in a 14-fold increase in potency against GSK-3β compared to the unsubstituted analog. nih.gov Furthermore, attaching hydrophilic side chains at the N1-position of the indole ring markedly enhanced inhibitory activity. nih.gov Compound 7j , which features an imidazole (B134444) group at the end of an N1-propyl chain, emerged as a particularly potent inhibitor with an IC₅₀ value in the nanomolar range. nih.gov

Another class of indole derivatives, 4-indolyl-5-phenyl(indolyl)-1,2-dihydropyrazol-3-ones, has also been evaluated for GSK-3β inhibition. researchgate.net These compounds generally exhibit moderate inhibitory activity. Research has identified compounds 11c and 14 as the most potent within this series, suggesting they could be promising leads for the development of novel GSK-3β inhibitors. researchgate.net

| Compound | Scaffold | IC₅₀ (GSK-3β) | Source(s) |

| 7c | 3-benzisoxazolyl-4-indolylmaleimide | 10.2 nM | nih.gov |

| 7j | 3-benzisoxazolyl-4-indolylmaleimide | 0.73 nM | nih.gov |

| 3a | 3-arylidene-2-oxindole | 4.19 nM | nih.gov |

| 11c | 4-indolyl-5-phenyl-1,2-dihydropyrazol-3-one | 9.28 µM | researchgate.net |

| 14 | 4-indolyl-5-indolyl-1,2-dihydropyrazol-3-one | 8.98 µM | researchgate.net |

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, making it an attractive target for the development of novel antidiabetic agents. researchgate.net A series of indole derivatives, particularly those based on the 7-nitro-1H-indole-2-carboxylic acid scaffold, have been designed and synthesized as allosteric inhibitors of FBPase. researchgate.netnih.govebi.ac.uk

Research has demonstrated that substituents at the 7-position of the indole ring play a crucial role in the binding affinity to FBPase. nih.govacs.org Derivatives with a nitro group at the 7-position consistently exhibit more potent inhibitory activity compared to those with a chloro group. nih.govacs.org The nitro group is considered a favorable fragment at this position, likely due to its electron-withdrawing properties and its capacity to act as a hydrogen bond acceptor. nih.gov For example, 7-nitro substituted indole compounds displayed IC₅₀ values ranging from 0.10 to 0.47 μM. acs.org Extensive SAR studies led to the identification of compound 3.9 as a potent FBPase inhibitor with an IC₅₀ of 0.99 μM. researchgate.netebi.ac.uk Further investigations into N-substituted indoles identified 1-(alpha-naphthalen-1-ylsulfonyl)-7-nitro-1H-indole as another significant inhibitor. nih.gov

| Compound/Derivative | Scaffold | IC₅₀ (FBPase) | Source(s) |

| Compound A | 7-nitro-1H-indole-2-carboxylic acid | 0.10 µM | nih.gov |

| 6a | 7-nitro-1H-indole-2-carboxylic acid | 0.47 µM | nih.gov |

| 6c | 7-chloro-1H-indole-2-carboxylic acid | 1.30 µM | nih.gov |

| 3.9 | 7-nitro-1H-indole-2-carboxylic acid deriv. | 0.99 µM | researchgate.netebi.ac.uk |

| 22f | N-acyl sulfonamide deriv. | 0.66 µM | nih.govacs.org |

| 22g | N-acyl sulfonamide deriv. | 0.50 µM | nih.govacs.org |

| 1-(alpha-naphthalen-1-ylsulfonyl)-7-nitro-1H-indole | N-substituted indole | 1.34 µM | nih.gov |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The indole structure is a well-established scaffold for COX inhibitors, with the NSAID indomethacin being a prominent example. nih.govmdpi.com Research has focused on developing novel indole derivatives with improved selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects. nih.govtandfonline.comrsc.org

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several compounds in this series demonstrated significant inhibition of inflammation in the carrageenan-induced paw edema model. Notably, compound S3 was found to be a selective COX-2 inhibitor with potent anti-inflammatory effects and a favorable gastric profile. nih.gov

| Compound | % Inhibition of Paw Edema (3h) | Source(s) |

| S3 | 63.69% | nih.gov |

| S7 | 61.23% | nih.gov |

| S14 | 59.34% | nih.gov |

| Indomethacin (Ref.) | 76.89% | nih.gov |

In other studies, indole-based derivatives with tunable functionalities have been explored as inhibitors of COX-1. mdpi.com This research has led to the development of compounds with high potency and selectivity for COX-1 over COX-2, which could have applications in conditions where COX-1 inhibition is therapeutically desirable. mdpi.com

Cyclin Dependent Kinase 1 (CDK1) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.govmdpi.com Consequently, CDKs are important targets for anticancer drug development. The indole scaffold is present in several known CDK inhibitors.

The bis-indole alkaloid, indirubin (B1684374), and its derivatives have been identified as potent inhibitors of CDKs, including CDK1. nih.gov Studies have shown that indirubin-3'-monoxime (B1671880) can inhibit CDK1/cyclin B kinase activity within human tumor cells, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.gov This inhibition of CDK activity is considered a major mechanism for the antitumor effects of indirubin derivatives. nih.gov

Another class of indole-containing compounds, the meridianins, which are 3-(2-aminopyrimidine)indoles isolated from marine organisms, have also been shown to inhibit several protein kinases. nih.gov Specifically, Meridianin E can selectively inhibit CDK1 in the low micromolar range. nih.gov While research into specific this compound derivatives as CDK1 inhibitors is not extensively documented in the available literature, the demonstrated activity of other indole-based compounds validates the indole nucleus as a viable scaffold for designing inhibitors of this key cell cycle enzyme.

Potential Applications in Neurological Disorders Research

The indole nucleus is a cornerstone in the development of therapeutic agents for neurodegenerative disorders (NDs) such as Alzheimer's and Parkinson's disease. mdpi.comdoaj.org Its structural versatility allows for the design of multifunctional compounds that can engage multiple pathological targets simultaneously, a promising strategy for these complex diseases. rsc.org

One key area of research is the development of indole-based cholinesterase (ChE) and monoamine oxidase (MAO) inhibitors. rsc.org For instance, a series of indole derivatives featuring a propargylamine (B41283) moiety (a known MAO inhibitor) at the N1 position and a carbamate (B1207046) or urea (B33335) moiety at the 5 or 6 position were designed as multi-target agents for Alzheimer's disease. rsc.org Compound 6 from this series emerged as a potent multifunctional agent, exhibiting strong in vitro inhibition of human MAO-A, MAO-B, and both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org This compound also demonstrated significant neuroprotective effects against neurotoxin-induced damage in a neuronal cell line. rsc.org

The indole scaffold has also been employed to develop selective inhibitors for specific enzyme isoforms. Indole analogs have been identified as selective inhibitors of human MAO-B, an enzyme involved in the degradation of dopamine, with IC₅₀ values in the low micromolar range. mdpi.com Additionally, hybrid molecules combining the indole scaffold with phenolic fragments are being investigated for their ability to disaggregate the amyloid-beta (Aβ) fibrils that form plaques in the brains of Alzheimer's patients. nih.gov These findings highlight the broad potential of indole derivatives to address the interconnected pathways of neurodegeneration. mdpi.comnih.gov

Utility in Biological Imaging as Fluorescent Probes and Dyes

The inherent photophysical properties of the indole ring make it an excellent scaffold for the design of fluorescent probes for biological imaging. nih.govresearchgate.net Indole and its derivatives can exhibit strong fluorescence emission, which can be modulated to detect specific analytes, ions, or changes in the cellular microenvironment. nih.gov

A common design strategy involves the donor-π-acceptor (D-π-A) concept, where the indole nucleus acts as part of the conjugated system. nih.gov By altering substituents on the indole ring, researchers can fine-tune the probe's photophysical properties, such as emission wavelength and quantum yield. nih.gov This has led to the creation of indole-based probes for detecting pH changes and specific molecules like hydrogen peroxide (H₂O₂) in living cells and organisms. nih.govnih.gov

Notably, the 7-position of the indole ring, corresponding to the carboxylate position in this compound, has been identified as a key site for functionalization to achieve targeted imaging. researchgate.net Attaching specific moieties, such as an arylphosphine ester, to the 7-position has resulted in probes with the ability to efficiently target and accumulate within mitochondria. researchgate.net These probes can then be used to detect biological processes, such as S-nitrosylation, within this specific organelle. researchgate.net The development of indole-based near-infrared (NIR) fluorescent probes is also a significant area of research, as NIR light can penetrate deeper into biological tissues with less background interference, making it ideal for in vivo imaging. nih.govsioc-journal.cn

Structure Activity Relationship Sar Studies of Ethyl 1h Indole 7 Carboxylate Analogues

Influence of Substituents at Various Indole (B1671886) Ring Positions on Biological Activity

The biological activity of indole derivatives can be significantly modulated by the introduction of various substituents at different positions on the heterocyclic ring system. While direct SAR studies on ethyl 1H-indole-7-carboxylate are not extensively detailed, research on closely related indole-7-carboxamides and other isomeric indole carboxylates provides substantial insight into these effects.